N-Methylthiourea
Overview
Description
N-Methylthiourea is an organosulfur compound with the chemical formula CH₃NHCSNH₂ . It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-Methylthiourea (MTU) primarily targets mild steel in acidic environments, such as phosphoric acid . The compound acts as a corrosion inhibitor, protecting the steel from damage .
Mode of Action
MTU interacts with its target through a physicochemical adsorption mechanism . This interaction involves the compound adhering to the surface of the mild steel, forming a protective layer that prevents corrosive substances from causing damage .
Biochemical Pathways
The compound’s effectiveness as a corrosion inhibitor suggests it may influence pathways related tometal oxidation and reduction .
Pharmacokinetics
Its effectiveness as a corrosion inhibitor suggests it has good bioavailability when applied to mild steel surfaces .
Result of Action
The primary result of MTU’s action is the reduction of corrosion in mild steel. By forming a protective layer on the steel’s surface, MTU prevents corrosive substances from causing damage, thereby extending the lifespan and maintaining the integrity of the steel .
Action Environment
The efficacy and stability of MTU are influenced by environmental factors such as the presence of corrosive substances and the pH of the environment . MTU is particularly effective in acidic environments, such as those containing phosphoric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylthiourea can be synthesized through several methods. One common method involves the reaction of methyl isothiocyanate with ammonia or ammonium hydroxide in methanol under reflux conditions . Another method involves the use of polystyrene-supported this compound as a reagent for the hydrogenolysis of bicyclic endoperoxides .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of methyl isothiocyanate with ammonia in an aqueous medium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Methylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylurea and sulfur-containing by-products.
Reduction: It can be reduced to form methylamine and hydrogen sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-methylurea and sulfur-containing by-products.
Reduction: Methylamine and hydrogen sulfide.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Methylthiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Methylthiourea is compared with other thiourea derivatives:
Thiourea: Unlike this compound, thiourea has two hydrogen atoms attached to the nitrogen atoms.
N,N’-Dimethylthiourea: This compound has two methyl groups attached to the nitrogen atoms, making it more hydrophobic and less soluble in water compared to this compound.
N-Ethylthiourea: Similar to this compound but with an ethyl group instead of a methyl group, it exhibits different reactivity and solubility properties.
This compound stands out due to its balanced solubility, reactivity, and effectiveness in various applications.
Properties
IUPAC Name |
methylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQICVXLJTWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208533 | |
Record name | N-Methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-52-7 | |
Record name | Methylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRK3DMO87X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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